molecular formula C21H21NO4 B2797130 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid CAS No. 1594944-87-2

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid

Cat. No. B2797130
CAS RN: 1594944-87-2
M. Wt: 351.402
InChI Key: DARJLQWYOWCSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid” is a chemical compound with the InChI code 1S/C21H21NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24) . It is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a methoxy carbonyl group, an azetidine ring, and a propanoic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.4 . It is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Photophysics and Bioimaging

A study by Morales et al. (2010) investigated the photophysical properties and two-photon absorption (2PA) characteristics of a water-soluble fluorene derivative closely related to 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid. This compound showed high fluorescence quantum yield and strong aggregation in water. It was found to be particularly effective for two-photon fluorescence microscopy imaging, demonstrating high selectivity for alpha(v)beta(3) integrin, suggesting its potential use in integrin imaging (Morales et al., 2010).

Synthesis of β-Peptides

Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, key components for solid-phase syntheses of β-peptides. The compound was used as a protective group in the synthesis process. This method is significant for large-scale preparation of β-peptides, demonstrating the compound's relevance in peptide synthesis (Šebesta & Seebach, 2003).

Development of Antimicrobial and Anticancer Agents

In a study by Hussein et al. (2020), new bioactive agents based on a fluorene moiety, similar to the compound , were synthesized. These agents showed remarkable activity against certain cancer cell lines and multidrug-resistant strains, indicating the potential of fluorene-based compounds in developing new antimicrobial and anticancer drugs (Hussein et al., 2020).

Spectroscopic Characterization in Organic Chemistry

Singh and Pheko (2008) focused on the spectroscopic characterization of azetidin-2-ones, related to the compound . Their research highlighted how different substituents significantly affect the IR absorption and NMR frequencies, providing valuable insights into the structural analysis of such compounds (Singh & Pheko, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(20(23)24)14-10-22(11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARJLQWYOWCSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid

CAS RN

1594944-87-2
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.